molecular formula C16H20BrN3O2S B13916998 Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B13916998
M. Wt: 398.3 g/mol
InChI Key: HPKZGZJAHLALIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a benzo[d]thiazole core substituted with a bromine atom at the 5-position. The tert-butyl carbamate group at the piperazine nitrogen enhances solubility and serves as a protective group during synthetic modifications. This structure is commonly explored in medicinal chemistry due to the benzo[d]thiazole moiety’s association with anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

Molecular Formula

C16H20BrN3O2S

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20BrN3O2S/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-18-12-10-11(17)4-5-13(12)23-14/h4-5,10H,6-9H2,1-3H3

InChI Key

HPKZGZJAHLALIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the bromobenzo[d]thiazole intermediate, which is then reacted with piperazineThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromobenzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s key differentiation lies in its benzo[d]thiazole scaffold. Comparisons with structurally related piperazine-carboxylates include:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference ID
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridine 5-Bromo, 3-cyano Antibiotic efflux pump inhibition
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate Benzene 5-Bromo, 2-trifluoromethoxy, sulfonyl High lipophilicity; potential CNS targeting
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate Benzo[b]thiophene Unsubstituted Structural analog for SAR studies
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate Benzene 4-Amino, 3-methyl, 5-nitro Intermediate for benzimidazole synthesis

Key Observations :

  • Substituent Effects : Bromine at the 5-position (target compound) may improve binding affinity in halogen-bonding interactions, similar to brominated pyridines in antibiotic research . The trifluoromethoxy group in increases metabolic stability, a feature absent in the target compound.

Insights :

  • Catalytic Methods : Palladium-catalyzed couplings () are versatile for introducing aryl/heteroaryl groups but may require optimization for thiazole systems.
Pharmacological and Stability Profiles
  • Anticancer Potential: Benzo[d]thiazole derivatives (e.g., ) show cytotoxic activity against cancer cell lines, likely via kinase inhibition or DNA intercalation. Bromine substitution may enhance potency .
  • Stability: Piperazine-carbamates with electron-withdrawing groups (e.g., sulfonyl in ) exhibit superior gastric fluid stability compared to oxazolidinone derivatives (). The target compound’s tert-butyl group may confer similar stability.
  • Antibiotic Synergy : Pyridylpiperazines () enhance antibiotic efficacy by inhibiting efflux pumps, suggesting the target compound could be modified for similar applications.
Computational and Crystallographic Insights
  • Crystal Packing : Tools like Mercury () and SHELX () enable analysis of intermolecular interactions. Bromine’s van der Waals radius may influence crystal packing compared to smaller substituents (e.g., methoxy).
  • Hydrogen-Bonding Networks : The benzo[d]thiazole nitrogen may participate in hydrogen bonding, akin to pyridine derivatives in , affecting target binding.

Biological Activity

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate (CAS: 2385553-32-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H20BrN3O2S
  • Molecular Weight : 398.32 g/mol
  • Purity : 95% .

The compound exhibits various biological activities attributed to the thiazole moiety, which is known for its versatility in drug development. Thiazole derivatives have been reported to possess several pharmacological effects, including:

  • Anticancer Activity : Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the thiazole structure can enhance anticancer potency by affecting apoptosis pathways and inhibiting critical proteins involved in cancer cell survival .
  • Antimicrobial Properties : The benzothiazole scaffold has been associated with antimicrobial activity, particularly against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . This compound's structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Anticancer Activity

A recent study focused on the structure-activity relationship (SAR) of thiazole derivatives, revealing that specific substitutions on the thiazole ring significantly impact their cytotoxicity against cancer cells. The presence of electron-donating groups and halogens was found to enhance activity .

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazineTBDTBD

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine exhibit promising antimicrobial properties. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis or function .

Case Studies

  • Antitumor Efficacy : In a study evaluating various thiazole derivatives, it was found that compounds with a similar structure to tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine exhibited significant cytotoxicity against human glioblastoma cells (U251). The study highlighted the importance of the bromine substitution in enhancing the compound's effectiveness .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cancer progression, suggesting that hydrophobic interactions play a crucial role in their binding affinity .

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